Tedisamil

説明

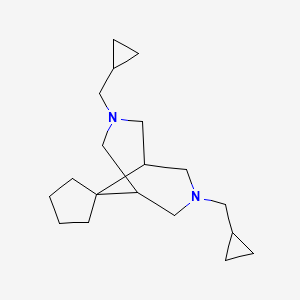

Structure

2D Structure

3D Structure

特性

Key on ui mechanism of action |

It is hypothesized tedisamil prevents Ca2+ overload by the cAMP dependent SR Ca2+ uptake [PMID: 10707827]. |

|---|---|

CAS番号 |

90961-53-8 |

分子式 |

C19H32N2 |

分子量 |

288.5 g/mol |

IUPAC名 |

3,7-bis(cyclopropylmethyl)spiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclopentane] |

InChI |

InChI=1S/C19H32N2/c1-2-8-19(7-1)17-11-20(9-15-3-4-15)12-18(19)14-21(13-17)10-16-5-6-16/h15-18H,1-14H2 |

InChIキー |

CTIRHWCPXYGDGF-UHFFFAOYSA-N |

正規SMILES |

C1CCC2(C1)C3CN(CC2CN(C3)CC4CC4)CC5CC5 |

外観 |

Solid powder |

他のCAS番号 |

90961-53-8 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3,7-di-(cyclopropylmethyl)-9,9-tetramethylene-3,7-diazabicyclo(3.3.1)nonane KC 8857 KC-8857 tedisamil |

製品の起源 |

United States |

Foundational & Exploratory

The Primary Target of Tedisamil in Cardiomyocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tedisamil is a class III antiarrhythmic agent recognized for its potent effects on cardiac electrophysiology. This technical guide provides a comprehensive overview of the primary molecular targets of this compound in cardiomyocytes, with a focus on its ion channel interactions. Through a synthesis of available preclinical data, this document details the quantitative aspects of this compound's binding and blocking efficacy, outlines the experimental protocols used to elucidate its mechanism of action, and visually represents its effects on cardiac cellular electrophysiology. The primary target of this compound is the transient outward potassium current (Ito), with significant activity against other repolarizing potassium currents, contributing to its antiarrhythmic properties.

Introduction

This compound (3,7-dicyclopropylmethyl-9,9-tetramethylene-3,7-diazabicyclo[3.3.1]nonane) is an investigational antiarrhythmic drug with a primary mechanism centered on the blockade of multiple potassium channels in cardiomyocytes.[1][2] This action prolongs the cardiac action potential duration (APD) and the effective refractory period (ERP), which are key mechanisms for the termination and prevention of re-entrant arrhythmias, particularly atrial fibrillation.[3][4] While initially investigated for anti-ischemic properties, its potent antiarrhythmic effects have become the focus of research.[5] Understanding the precise molecular interactions of this compound with its primary targets is crucial for its therapeutic development and safety assessment.

Primary and Secondary Molecular Targets

The principal molecular target of this compound in cardiomyocytes is the transient outward potassium current (Ito) . This compound exhibits a potent, concentration-dependent blockade of Ito, acting as an open channel blocker. This interaction is characterized by an acceleration of the apparent inactivation of the current.

In addition to its primary effect on Ito, this compound demonstrates a broader spectrum of activity against other key cardiac ion channels, contributing to its overall electrophysiological profile. These secondary targets include:

-

Delayed Rectifier Potassium Currents (IKr and IKs): this compound also blocks the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, further contributing to the prolongation of the action potential.

-

ATP-Sensitive Potassium Current (IK-ATP): The drug has been shown to inhibit the IK-ATP, which may contribute to its anti-ischemic and antifibrillatory actions, particularly under metabolic stress conditions.

-

Sodium (Na+) and Calcium (Ca2+) Channels: At higher concentrations, this compound can also exhibit inhibitory effects on fast sodium channels (Nav1.5) and L-type calcium channels (Cav1.2), although these effects are less pronounced than its potassium channel blockade.

Quantitative Data on this compound-Channel Interactions

The following table summarizes the available quantitative data on the inhibitory effects of this compound on various cardiac ion channels. The IC50 values, representing the concentration at which 50% of the channel current is inhibited, are provided where available.

| Ion Channel | Subunit Composition | Cell Type | IC50 | Reference |

| Transient Outward K+ Current (Ito) | Kv4.3 | Human Ventricular Myocytes | 4.4 µM | |

| Kv4.3 + KChIP2 | CHO Cells | 16 µM | ||

| Kv4.3 + KChIP2 + KCNE1 | CHO Cells | 11 µM | ||

| Kv4.3 + KChIP2 + KCNE2 | CHO Cells | 14 µM | ||

| Kv4.3 + KChIP2 + DPP6 | CHO Cells | 35 µM | ||

| Rapid Delayed Rectifier K+ Current (IKr) | hERG | - | Potent Blocker (Specific IC50 not consistently reported) | |

| Slow Delayed Rectifier K+ Current (IKs) | KvLQT1/minK | - | Blocker (Specific IC50 not reported) | |

| ATP-Sensitive K+ Current (IK-ATP) | - | Rabbit Ventricular Myocytes | Blocker (Specific IC50 not reported) | |

| Fast Sodium Current (INa) | Nav1.5 | - | Weak Blocker | |

| L-type Calcium Current (ICaL) | Cav1.2 | - | Weak Blocker |

Experimental Protocols

The characterization of this compound's effects on cardiomyocyte ion channels relies on a combination of cellular electrophysiology techniques, primarily the patch-clamp method.

Cardiomyocyte Isolation

Objective: To obtain viable, single cardiomyocytes for electrophysiological recordings.

Protocol for Human Ventricular Myocyte Isolation (adapted from published methods):

-

Tissue Acquisition: Obtain fresh human ventricular tissue from surgical samples in cold cardioplegic solution.

-

Tissue Preparation: Mince the tissue into small chunks (1-2 mm³) and wash with a Ca2+-free solution.

-

Enzymatic Digestion:

-

Perform an initial digestion with a protease (e.g., pronase) to remove extracellular matrix.

-

Follow with a more extensive digestion using collagenase and hyaluronidase in a Ca2+-low solution. The digestion is typically carried out with gentle agitation at 37°C.

-

-

Cell Dissociation and Filtration: Gently triturate the digested tissue to release single cells. Filter the cell suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

-

Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to a final concentration of 1.0-1.8 mM to ensure Ca2+ tolerance of the myocytes.

-

Cell Storage: Store the isolated, rod-shaped cardiomyocytes in a suitable storage solution at room temperature for use within several hours.

Whole-Cell Voltage-Clamp Electrophysiology

Objective: To record specific ion channel currents from isolated cardiomyocytes and assess the inhibitory effects of this compound.

General Protocol:

-

Cell Plating: Plate isolated cardiomyocytes in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

-

Pipette Fabrication and Filling: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the appropriate internal solution. The composition of the internal and external solutions is tailored to isolate the specific current of interest (see table below).

-

Gigaohm Seal Formation: Approach a single cardiomyocyte with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the membrane patch under the pipette tip with a brief pulse of suction to gain electrical access to the cell's interior.

-

Voltage-Clamp Recording:

-

Hold the cell membrane at a specific holding potential.

-

Apply a series of voltage steps (voltage protocol) to activate and inactivate the ion channel of interest.

-

Record the resulting ionic currents using a patch-clamp amplifier and data acquisition system.

-

-

Drug Application: After obtaining stable baseline recordings, perfuse the cell with the external solution containing known concentrations of this compound to determine its effect on the target current.

Solution Compositions and Voltage Protocols for Specific Currents:

| Current | External Solution (in mM) | Internal Solution (in mM) | Voltage Protocol |

| Ito | NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10, CdCl2 0.2 (to block ICaL) | K-Aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10 | Holding potential: -80 mV. Depolarizing steps from -40 to +60 mV. |

| IKr | NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10, Nifedipine 0.01 (to block ICaL) | K-Aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10 | Holding potential: -80 mV. Depolarizing steps to elicit tail currents upon repolarization. |

| IKs | NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, HEPES 10, Glucose 10, Chromanol 293B (to block IKs for subtraction) | K-Aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 10 | Holding potential: -50 mV. Long depolarizing steps to various potentials. |

Signaling Pathways and Electrophysiological Consequences

The primary mechanism of action of this compound is the direct blockade of ion channels, which directly alters the electrophysiological properties of cardiomyocytes. This is not a classical signaling pathway involving intracellular messengers but rather a direct modulation of membrane potential.

Modulation of Cardiac Action Potential

The blockade of multiple repolarizing potassium currents by this compound, predominantly Ito, leads to a significant prolongation of the cardiac action potential duration (APD). This effect is more pronounced in atrial than in ventricular myocytes. The prolongation of the APD increases the effective refractory period, making the cardiomyocytes less susceptible to re-excitation and thereby terminating re-entrant arrhythmias.

Caption: Modulation of the cardiac action potential by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing the effects of a compound like this compound on cardiac ion channels.

References

- 1. Video: Isolation of Human Ventricular Cardiomyocytes from Vibratome-Cut Myocardial Slices [jove.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Cardiac electrophysiologic and antiarrhythmic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Pivot of Tedisamil: A Technical Deep Dive into a Novel Antiarrhythmic Agent

For Immediate Release

[City, State] – [Date] – Tedisamil, a novel bispidine derivative, represents a compelling case study in drug development, initially explored for its anti-ischemic properties in angina pectoris before being repurposed as a potent antiarrhythmic agent for the treatment of atrial fibrillation. This technical guide provides an in-depth analysis of the discovery, development, mechanism of action, and clinical evaluation of this compound, tailored for researchers, scientists, and drug development professionals.

A Shift in Therapeutic Focus: From Angina to Arrhythmia

Developed by Solvay Pharmaceuticals under the code name KC-8857 and the proposed trade name Pulzium, this compound was first investigated as a treatment for angina pectoris.[1] Phase I and II clinical trials demonstrated its efficacy as a bradycardic agent with beneficial hemodynamic and anti-ischemic effects.[1] Phase III studies in patients with ischemic heart disease further confirmed its potential in treating angina, showing a dose-dependent increase in anginal threshold and exercise capacity.[1]

Despite completing Phase III trials for angina, a strategic decision was made to pivot the development of this compound towards the treatment of atrial fibrillation (AF), a more significant unmet medical need.[1] This decision was driven by the discovery of its potent Class III antiarrhythmic properties, primarily its ability to prolong the cardiac action potential and QT interval.[1]

Mechanism of Action: A Multi-Channel Potassium Blocker

This compound exerts its antiarrhythmic effects through the blockade of multiple cardiac potassium channels, a characteristic that distinguishes it from more selective agents. This multi-channel blockade contributes to a robust prolongation of the action potential duration (APD) and the effective refractory period (ERP) in both atrial and ventricular tissues, with a more pronounced effect in the atria.

The primary targets of this compound include:

-

Transient Outward Potassium Current (Ito): this compound is a potent blocker of the Ito current, which is crucial for the early repolarization phase of the cardiac action potential. The block is concentration-dependent, with an apparent IC50 value of 4.4 μM in human ventricular subepicardial myocytes. The drug acts as an open channel blocker, binding to the activated conformation of the channel.

-

Delayed Rectifier Potassium Currents (IKr and IKs): this compound also blocks the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which are critical for the late phase of repolarization. While specific IC50 values for IKr and IKs are not consistently reported in the available literature, the proarrhythmic profile of this compound, including instances of Torsades de Pointes, suggests a significant interaction with the IKr current.

-

ATP-Sensitive Potassium Current (IK-ATP): this compound has been shown to block the IK-ATP channel, which may contribute to its anti-ischemic and antifibrillatory actions, particularly under hypoxic conditions.

At higher concentrations (above 20μM), this compound may also inhibit sodium currents in cardiac muscle.

dot

Preclinical and Clinical Efficacy: A Quantitative Overview

Preclinical Electrophysiological Studies

In vitro and in vivo preclinical studies have consistently demonstrated the electrophysiological effects of this compound.

| Parameter | Species/Tissue | Concentration/Dose | Effect |

| Action Potential Duration (APD90) | Human Atrial Fibers | 1 µM | ↑ 28.9 ± 3.3% |

| Human Ventricular Fibers | 1 µM | ↑ 13.3 ± 5.2% | |

| Maximal Rate of Depolarization (Vmax) | Human Ventricular Fibers | 1 µM | ↓ 12.9 ± 6.5% |

| Ventricular Effective Refractory Period (VRP) | Rabbit Isolated Heart | 1 µM | 120 ± 18 ms to 155 ± 19 ms |

| 3 µM | 120 ± 18 ms to 171 ± 20 ms | ||

| 10 µM | 120 ± 18 ms to 205 ± 14 ms | ||

| Epicardial Intracellular Action Potential Duration | Rat (in vivo) | 0.5-4 mg/kg i.v. | ↑ up to 400% |

Clinical Trials in Atrial Fibrillation

A pivotal Phase III, multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of intravenous this compound for the rapid conversion of recent-onset atrial fibrillation or flutter.

| Treatment Group | Number of Patients (ITT) | Conversion Rate to NSR (%) | Average Time to Conversion (min) |

| This compound 0.4 mg/kg | 61 | 41% (p < 0.001 vs. placebo) | 35 |

| This compound 0.6 mg/kg | 53 | 51% (p < 0.001 vs. placebo) | 35 |

| Placebo | 59 | 7% | N/A |

ITT: Intention-to-treat; NSR: Normal Sinus Rhythm

Adverse events in the clinical trial included two instances of self-terminating ventricular tachycardia in the 0.6 mg/kg group: one episode of torsade de pointes and one of monomorphic ventricular tachycardia.

dot

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by a half-life of approximately 8 to 13 hours following intravenous administration. A drug interaction study with verapamil, a P-glycoprotein inhibitor, demonstrated a significant increase in this compound plasma concentrations, suggesting that this compound is a substrate for P-glycoprotein.

| Pharmacokinetic Parameter | This compound Monotherapy | This compound + Verapamil | % Change |

| AUC(0-12h) | - | - | ↑ 77% (CI90%: +51% to +108%) |

| Cmax | - | - | ↑ 78% (CI90%: +57% to +102%) |

Experimental Protocols

Cellular Electrophysiology

The cellular electrophysiological effects of this compound were predominantly studied using the conventional microelectrode technique . This method involves:

-

Tissue Preparation: Isolation of human atrial and ventricular muscle fibers or animal cardiac tissues (e.g., dog Purkinje fibers, rabbit atrial and ventricular muscle).

-

Superfusion: Tissues are placed in a chamber and superfused with a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and gassed with a mixture of 95% O2 and 5% CO2.

-

Impaling: A glass microelectrode with a fine tip (typically <0.5 µm) filled with a conducting solution (e.g., 3 M KCl) is used to impale a single cardiac cell.

-

Recording: The microelectrode is connected to an amplifier to record the transmembrane action potentials.

-

Stimulation: The tissue is stimulated at a constant frequency (e.g., 1 Hz) using external electrodes to elicit action potentials.

-

Drug Application: After a baseline recording period, this compound is added to the superfusion solution at various concentrations to assess its effects on action potential parameters such as APD, Vmax, and resting membrane potential.

Whole-Cell Patch-Clamp Technique

To investigate the effects of this compound on specific ion currents, the whole-cell patch-clamp technique is employed. The general protocol is as follows:

-

Cell Isolation: Single cardiac myocytes are enzymatically isolated from cardiac tissue.

-

Pipette Fabrication: Glass micropipettes with a tip diameter of 1-2 µm are fabricated and filled with an internal solution that mimics the intracellular environment and contains the desired ions and pharmacological agents.

-

Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

-

Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps or ramps are applied to elicit specific ion currents.

-

Current Recording: The current flowing across the cell membrane is recorded by the patch-clamp amplifier.

-

Pharmacological Isolation: Specific ion currents are isolated by using appropriate voltage protocols and pharmacological blockers for other currents.

-

This compound Application: this compound is applied to the extracellular solution to determine its effect on the amplitude and kinetics of the isolated ion current.

dot

Synthesis and Structure-Activity Relationship

This compound is a bispidine (3,7-diazabicyclo[3.3.1]nonane) derivative. The synthesis of the bispidine core generally involves a double Mannich reaction. While a detailed, step-by-step synthesis of this compound (KC-8857) is not publicly available, the general approach for creating similar 3,7-diazabicyclo[3.3.1]nonane structures involves the condensation of a piperidone derivative with an amine and formaldehyde.

The structure-activity relationship (SAR) for bispidine derivatives as antiarrhythmic agents is an area of active research. The substituents on the nitrogen atoms at positions 3 and 7 of the bispidine ring are critical for pharmacological activity. In the case of this compound, the two cyclopropylmethyl groups at these positions are key to its ion channel blocking properties. Further research into the SAR of this compound analogues could lead to the development of more potent and selective antiarrhythmic drugs with improved safety profiles.

Conclusion

This compound represents a significant development in the field of antiarrhythmic therapy. Its unique multi-channel potassium blocking activity provides a broad-spectrum effect on cardiac repolarization, leading to its efficacy in converting atrial fibrillation to normal sinus rhythm. The journey of this compound from an anti-anginal to an antiarrhythmic agent highlights the importance of thorough pharmacological profiling in drug development. While its clinical development was ultimately halted due to safety concerns, the extensive preclinical and clinical data gathered for this compound provide valuable insights for the future design and development of novel antiarrhythmic drugs. Further investigation into the structure-activity relationships of bispidine derivatives may yet yield a successor to this compound with an improved therapeutic window.

References

Pharmacological Profile of Tedisamil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tedisamil is an experimental class III antiarrhythmic agent that has been investigated for the treatment of atrial fibrillation and angina pectoris. Its primary mechanism of action involves the blockade of multiple cardiac potassium channels, leading to a prolongation of the action potential duration and effective refractory period. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing important pathways and workflows.

Mechanism of Action

This compound exerts its antiarrhythmic effects by blocking several types of potassium channels in the heart, thereby slowing the repolarization phase of the cardiac action potential. This multi-channel blockade contributes to its efficacy in suppressing arrhythmias. The primary targets of this compound are:

-

Transient Outward Potassium Current (Ito): this compound is a potent blocker of Ito, which is responsible for the early phase of repolarization (Phase 1) of the action potential.[1] Blockade of this current is a key contributor to the prolongation of the action potential.

-

Delayed Rectifier Potassium Currents (IK): this compound blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current.[1][2] These currents are crucial for the later stages of repolarization (Phase 3).

-

ATP-Sensitive Potassium Current (IK-ATP): this compound also inhibits the IK-ATP channel, which is particularly relevant under ischemic conditions.[1][3]

At higher concentrations (above 20µM), this compound has also been observed to inhibit sodium currents, although its primary therapeutic effects are attributed to potassium channel blockade.

Signaling Pathway of this compound's Action

Caption: Mechanism of Action of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Electrophysiological Effects

| Parameter | Species/Tissue | Concentration | Effect | Reference |

| IC50 for Ito Block | Human Ventricular Myocytes | 4.4 µM | 50% inhibition of the transient outward potassium current. | |

| Action Potential Duration (APD90) Prolongation | Human Atrial Fibers | 1 µM | 28.9 ± 3.3% increase | |

| Action Potential Duration (APD90) Prolongation | Human Ventricular Fibers | 1 µM | 13.3 ± 5.2% increase | |

| Effective Refractory Period (ERP) Increase | Ferret Papillary Muscle | 3.0 µM | 25% increase | |

| Effective Refractory Period (ERP) Increase | Ferret Papillary Muscle | 100 µM | 133.4 ± 28.8% increase | |

| Ventricular Effective Refractory Period (VRP) Prolongation | Rabbit Isolated Heart | 1 µM | From 120 ± 18 ms to 155 ± 19 ms | |

| Ventricular Effective Refractory Period (VRP) Prolongation | Rabbit Isolated Heart | 3 µM | From 120 ± 18 ms to 171 ± 20 ms | |

| Ventricular Effective Refractory Period (VRP) Prolongation | Rabbit Isolated Heart | 10 µM | From 120 ± 18 ms to 205 ± 14 ms |

Table 2: In Vivo Electrophysiological and Antiarrhythmic Effects

| Parameter | Animal Model | Dose | Effect | Reference |

| Ventricular Relative Refractory Period (VRRP) Increase | Anesthetized Dogs | 45.0 µg/kg i.v. | 20 ms increase | |

| Ventricular Relative Refractory Period (VRRP) Increase | Anesthetized Dogs | 1000 µg/kg i.v. | 56.1 ± 9.8 ms increase | |

| Suppression of Ventricular Tachyarrhythmias | Anesthetized Dogs (post-MI) | 100-1000 µg/kg i.v. | 80% suppression (8/10 dogs) | |

| Reduction in Ischemic Arrhythmia Mortality | Anesthetized Dogs (post-MI) | 100-1000 µg/kg i.v. | 50% mortality vs. 85% in vehicle control | |

| Epicardial Action Potential Duration Prolongation | Rats | 0.5-4 mg/kg i.v. | Up to 400% prolongation |

Table 3: Human Pharmacokinetic Parameters

| Parameter | Condition | Value | Reference |

| Half-life (t1/2) | Intravenous administration | ~8-13 hours | |

| AUC0-12h | This compound 100 mg bid | Increased by 77% with Verapamil co-administration | |

| Cmax | This compound 100 mg bid | Increased by 78% with Verapamil co-administration |

Note: A complete pharmacokinetic profile including Volume of Distribution (Vd) and Clearance (CL) in humans is not fully detailed in publicly available literature.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize the pharmacological profile of this compound.

In Vitro Electrophysiology: Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is employed to measure the effects of this compound on specific ion currents in isolated cardiomyocytes.

Objective: To determine the potency and mechanism of this compound's blockade of cardiac potassium currents (e.g., Ito, IKr, IKs).

General Protocol:

-

Cell Isolation: Single ventricular or atrial myocytes are enzymatically isolated from cardiac tissue (e.g., human, rabbit, guinea pig).

-

Pipette Preparation: Borosilicate glass micropipettes with a resistance of 2-5 MΩ are filled with an internal solution mimicking the intracellular ionic composition.

-

Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing electrical access to the cell's interior.

-

Voltage-Clamp Protocol: A specific voltage-clamp protocol is applied to isolate the desired potassium current. This involves a series of depolarizing and hyperpolarizing voltage steps from a holding potential to activate and inactivate specific channels.

-

Drug Application: this compound is applied to the external solution at various concentrations.

-

Data Acquisition and Analysis: The resulting ionic currents are recorded and analyzed to determine the extent of channel blockade and to calculate parameters such as the IC50 value.

Experimental Workflow for Patch-Clamp Analysis

Caption: Patch-Clamp Experimental Workflow.

In Vivo Animal Models of Arrhythmia

Animal models are crucial for evaluating the antiarrhythmic efficacy of this compound in a more physiologically relevant setting.

Objective: To assess the ability of this compound to suppress or prevent cardiac arrhythmias.

Example Protocol: Canine Model of Atrial Fibrillation (AF)

-

Model Induction: AF is induced in dogs, for example, by rapid atrial pacing or vagal stimulation.

-

Baseline Recording: Baseline electrocardiogram (ECG) and intracardiac electrograms are recorded to confirm sustained AF.

-

Drug Administration: this compound is administered intravenously at various doses.

-

Monitoring: ECG and electrograms are continuously monitored to assess for conversion to sinus rhythm and to measure changes in electrophysiological parameters (e.g., atrial fibrillation cycle length).

-

Re-induction Attempt: After a period, attempts may be made to re-induce AF to evaluate the prophylactic efficacy of this compound.

-

Data Analysis: The percentage of animals converting to sinus rhythm, the time to conversion, and changes in electrophysiological parameters are analyzed.

Pharmacokinetics

The pharmacokinetic profile of this compound describes its absorption, distribution, metabolism, and excretion.

-

Administration: this compound has been primarily studied with intravenous administration.

-

Half-life: The elimination half-life is approximately 8 to 13 hours in circulation.

-

Drug Interactions: Co-administration with P-glycoprotein inhibitors, such as verapamil, can significantly increase the plasma concentration of this compound.

Pharmacokinetic Profile Overview

Caption: Pharmacokinetic Profile of this compound.

Safety and Tolerability

Clinical and preclinical studies have provided some insights into the safety profile of this compound. The most common adverse effects are related to its mechanism of action and can include bradycardia and QT interval prolongation. As with other class III antiarrhythmic agents, there is a potential risk of proarrhythmia.

Conclusion

This compound is a potent multi-channel potassium blocker with demonstrated antiarrhythmic and anti-ischemic properties in a variety of preclinical and clinical settings. Its primary mechanism of prolonging cardiac repolarization makes it a potential therapeutic agent for arrhythmias such as atrial fibrillation. Further research is needed to fully elucidate its potency on all target channels and to establish a comprehensive pharmacokinetic and safety profile in humans. This technical guide provides a summary of the current knowledge to aid researchers and drug development professionals in their understanding of this compound.

References

- 1. This compound blocks the transient and delayed rectifier K+ currents in mammalian cardiac and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Effects of this compound (KC-8857) on cardiac electrophysiology and ventricular fibrillation in the rabbit isolated heart - PMC [pmc.ncbi.nlm.nih.gov]

Tedisamil's Impact on Sinoatrial Node Function: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedisamil is a pharmaceutical agent investigated for its antiarrhythmic and anti-ischemic properties. Classified as a multi-channel ion blocker, its primary mechanism involves the modulation of potassium channels, which play a crucial role in cardiac repolarization. This technical guide provides a comprehensive overview of the effects of this compound on sinoatrial (SA) node function, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways and workflows. The sinoatrial node, the heart's natural pacemaker, is a key target for understanding the bradycardic effects of this compound.

Quantitative Data on this compound's Electrophysiological Effects

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters, with a focus on those relevant to sinoatrial node function.

| Parameter | Species/Tissue | This compound Concentration/Dose | Effect | Citation |

| Heart Rate | Human (Healthy Volunteers) | 100 mg twice daily | -10 beats/min (at rest) | [1] |

| Human (Congestive Heart Failure) | Intravenous | Decrease from 84 ± 6 to 73 ± 4 beats/min | [2] | |

| Canine (Anesthetized) | 100-1000 µg/kg (i.v.) | Dose-dependent reduction | [3] | |

| Canine (Conscious, Atrial Flutter Model) | 1.0 mg/kg (i.v.) | Negative chronotropic effect | [4] | |

| Action Potential Duration (APD90) | Human (Atrial Fibers) | 1 µM | 28.9 ± 3.3% prolongation | [3] |

| Human (Ventricular Fibers) | 1 µM | 13.3 ± 5.2% prolongation | ||

| Dog (Purkinje Fibers) | 1 µM | Lengthened | ||

| Ventricular Effective Refractory Period (VERP) | Ferret (Papillary Muscle) | 3.0 µM | 25% increase | |

| Ferret (Papillary Muscle) | 100 µM | 133.4 ± 28.8% increase | ||

| Rabbit (Isolated Heart) | 1, 3, 10 µM | Prolonged from 120 ± 18 ms to 155 ± 19, 171 ± 20, and 205 ± 14 ms, respectively | ||

| Ventricular Relative Refractory Period (VRRP) | Anesthetized Dogs | 45.0 µg/kg (i.v.) | 20 ms increase | |

| Anesthetized Dogs | 1000 µg/kg (i.v.) | 56.1 ± 9.8 ms (40.1 ± 8.1%) increase |

Note: Data on the direct effects of this compound on Sinus Cycle Length (SCL), Sinoatrial Conduction Time (SACT), and Sinus Node Recovery Time (SNRT) from dedicated studies are limited in the reviewed literature. The heart rate changes are indicative of an effect on the SA node, but direct measurements are needed for a complete understanding.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are descriptions of methodologies typically employed in studies investigating the effects of drugs like this compound on sinoatrial node function.

In Vitro Electrophysiology on Isolated Sinoatrial Node Preparations

-

Tissue Preparation: The sinoatrial node, along with surrounding atrial tissue, is dissected from an animal model (e.g., rabbit, guinea pig). The preparation is then placed in a tissue bath and superfused with an oxygenated physiological salt solution (e.g., Tyrode's solution) maintained at a physiological temperature (37°C).

-

Electrophysiological Recording: Intracellular action potentials are recorded from single pacemaker cells within the SA node using sharp glass microelectrodes filled with a high-potassium solution. Parameters such as the spontaneous firing rate (sinus cycle length), action potential duration, and the slope of diastolic depolarization are measured at baseline and after the application of this compound at various concentrations.

-

Measurement of Sinoatrial Conduction Time (SACT): SACT can be estimated using techniques such as the Strauss method or by direct recording from the SA node and surrounding atrial tissue. The Strauss method involves delivering premature atrial stimuli and measuring the return cycle intervals. Direct methods involve placing electrodes on the SA node and the crista terminalis to measure the conduction time of the pacemaker impulse to the atrial muscle.

In Vivo Electrophysiological Studies in Animal Models

-

Animal Preparation: Studies are often conducted in anesthetized or conscious animal models (e.g., dogs, pigs). Catheters with electrodes are inserted into the heart via peripheral blood vessels under fluoroscopic guidance.

-

Intracardiac Recordings: Electrophysiological signals are recorded from various locations within the heart, including the high right atrium near the sinoatrial node. Parameters such as the sinus cycle length, sinus node recovery time (SNRT), and sinoatrial conduction time (SACT) are measured.

-

Sinus Node Recovery Time (SNRT) Measurement: SNRT is assessed by pacing the right atrium at a rate faster than the intrinsic sinus rate for a defined period (e.g., 30-60 seconds). The time from the last paced beat to the first spontaneous sinus beat is the SNRT. The corrected SNRT (CSNRT) is calculated by subtracting the baseline sinus cycle length from the SNRT.

-

Drug Administration: this compound is administered intravenously at escalating doses, and the electrophysiological parameters are re-measured at each dose level to determine dose-dependent effects.

Clinical Electrophysiology Studies in Humans

-

Patient Population: Subjects with or without sinus node dysfunction undergoing clinical electrophysiology studies for other reasons may be enrolled.

-

Procedure: The protocol is similar to in vivo animal studies, involving the placement of intracardiac catheters for recording and stimulation.

-

Measurements: Baseline sinus cycle length, SNRT, and SACT are measured. This compound is then administered intravenously, and the measurements are repeated to assess the drug's effect on human sinoatrial node function.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects on the sinoatrial node primarily by blocking multiple potassium channels involved in the repolarization phase of the cardiac action potential. This blockade leads to a prolongation of the action potential duration and a slowing of the spontaneous firing rate of pacemaker cells.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on sinoatrial node function in an in vivo setting.

Conclusion

This compound demonstrates a clear bradycardic effect, which is attributable to its multi-channel blocking properties within the heart's conduction system, including the sinoatrial node. The prolongation of the action potential duration in atrial and pacemaker cells, primarily through the blockade of potassium currents such as IKr, IKs, and Ito, leads to a decreased rate of spontaneous depolarization and consequently a lower heart rate.

While existing data provide a solid foundation for understanding these effects, this technical guide highlights the need for further research to quantify the direct impact of this compound on specific sinoatrial node function parameters like SACT and SNRT. Such studies, employing detailed and standardized experimental protocols, would provide a more complete picture of this compound's electrophysiological profile and its potential as a therapeutic agent. Future investigations should focus on dose-ranging studies in isolated sinoatrial node preparations and in vivo models to precisely delineate the concentration- and dose-dependent effects on all aspects of sinoatrial node function.

References

- 1. Conversion of atrial fibrillation by the experimental antiarrhythmic drug this compound in two canine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Cardiac electrophysiologic and antiarrhythmic actions of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frequency-dependent Cardiac Electrophysiologic Effects of this compound: Comparison With Quinidine and Sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Cardioprotective Potential: An In-depth Analysis of Tedisamil's Anti-Ischemic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tedisamil is a potent pharmaceutical agent initially investigated for its antianginal effects and later recognized for its significant antiarrhythmic properties. Classified as a Class III antiarrhythmic agent, its primary mechanism of action involves the blockade of multiple potassium channels, leading to a prolongation of the cardiac action potential and effective refractory period. This dual action offers a unique therapeutic profile, addressing both cardiac rhythm disturbances and the underlying ischemic conditions that often precipitate them. This technical guide provides a comprehensive overview of the anti-ischemic properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its effects.

Introduction

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, is a leading cause of cardiovascular morbidity and mortality worldwide. It can manifest as stable angina, unstable angina, or myocardial infarction. The primary therapeutic goals in managing ischemia are to reduce myocardial oxygen demand and to increase oxygen supply. This compound, a bispidine derivative, has demonstrated efficacy in achieving these goals through a novel mechanism of action centered on the modulation of cardiac ion channels.[1][2] Initially developed for its anti-ischemic properties, subsequent research revealed its potent antiarrhythmic effects, positioning it as a promising agent for patients with coronary artery disease who are also at risk for arrhythmias.[1][3]

Mechanism of Action: A Multi-Channel Blocker

This compound exerts its anti-ischemic and antiarrhythmic effects primarily by blocking several key potassium channels involved in the repolarization phase of the cardiac action potential. This blockade prolongs the duration of the action potential, which in turn reduces heart rate and myocardial oxygen consumption.[4]

The primary molecular targets of this compound include:

-

Transient Outward Potassium Current (Ito): this compound is a potent blocker of the Ito channel, which is responsible for the early phase of repolarization. Inhibition of Ito contributes significantly to the prolongation of the action potential duration.

-

Delayed Rectifier Potassium Currents (IKr and IKs): These currents are crucial for the later stages of repolarization. This compound blocks both IKr (the rapid component) and IKs (the slow component), further extending the action potential duration and the effective refractory period.

-

ATP-Sensitive Potassium Channel (IK-ATP): In ischemic conditions, the opening of IK-ATP channels can lead to a shortening of the action potential and an increased risk of arrhythmias. This compound has been shown to modulate these channels, which may contribute to its protective effects during ischemia.

-

Sodium Channels (INa): At higher concentrations (above 20μM), this compound can also inhibit sodium currents in cardiac muscle, which may add to its antiarrhythmic activity.

This multi-channel blockade results in a dose-dependent reduction in heart rate (negative chronotropic effect) and a decrease in myocardial oxygen demand, which are key components of its anti-ischemic action.

Signaling Pathway of this compound's Action

Caption: Mechanism of action of this compound.

Quantitative Data on Anti-Ischemic Efficacy

Clinical and preclinical studies have provided quantitative evidence of this compound's anti-ischemic effects. The following tables summarize key findings.

Table 1: Hemodynamic and Anti-Ischemic Effects in Patients with Coronary Artery Disease

| Parameter | Dose of this compound (IV) | Change from Baseline | p-value | Reference |

| Heart Rate (Rest) | 0.3 mg/kg | -13% | < 0.001 | |

| Heart Rate (Max Exercise) | 0.3 mg/kg | -9% | < 0.05 | |

| Cardiac Output | 0.3 mg/kg | -10% | < 0.05 | |

| ST-Segment Depression | 0.3 mg/kg | -42% | < 0.001 | |

| Plasma Catecholamine Levels | 0.4 mg/kg | -115-150 pg/ml | < 0.01 | |

| QTc Interval Prolongation | 0.4 mg/kg | +16% | < 0.001 |

Table 2: Efficacy in Patients with Stable Angina (14-day treatment)

| Parameter | Dose of this compound (oral, twice daily) | Outcome | Significance | Reference |

| Total Exercise Duration | 50 mg, 100 mg, 150 mg | Dose-dependent prolongation | Significant at all concentrations | |

| Sum of ST-Segment Depression | 50 mg, 100 mg, 150 mg | Dose-dependent reduction | Significant at all concentrations | |

| Frequency of Anginal Attacks | 50 mg, 100 mg, 150 mg | Dose-dependent decrease | Significant for all doses in the second week | |

| Consumption of Short-Acting Nitrates | 50 mg, 100 mg, 150 mg | Dose-dependent decrease | Significant for all doses in the second week |

Table 3: Antiarrhythmic Efficacy in a Rat Model of Ischemia-Induced Arrhythmias

| Compound | ED50 (μmol kg−1 min−1) | Reference |

| This compound | 3.0 ± 1.3 | |

| Lidocaine | 4.9 ± 0.6 |

Experimental Protocols

The investigation of this compound's anti-ischemic properties has involved a range of in vitro and in vivo experimental models. The following sections provide an overview of the key methodologies employed.

In Vitro Electrophysiology: Conventional Microelectrode Technique

This technique is used to measure the transmembrane action potentials of isolated cardiac fibers.

-

Tissue Preparation: Human atrial and ventricular muscle fibers are obtained from patients undergoing cardiac surgery. The tissues are dissected into small preparations and superfused with a Tyrode's solution gassed with 95% O2 and 5% CO2 at 37°C.

-

Recording: Glass microelectrodes filled with 3 M KCl are used to impale the cardiac cells. The transmembrane potential is recorded using a high-input impedance amplifier.

-

Stimulation: The preparations are stimulated at a defined frequency (e.g., 1 Hz) using bipolar electrodes.

-

Drug Application: After a baseline recording period, this compound is added to the superfusate at various concentrations to assess its effects on action potential parameters, such as duration (APD), amplitude, and maximal rate of depolarization (Vmax).

Experimental Workflow: In Vitro Electrophysiology

Caption: Workflow for in vitro electrophysiological studies.

In Vivo Hemodynamic and Anti-Ischemic Assessment in Patients

This protocol is designed to assess the hemodynamic and anti-ischemic effects of this compound in patients with coronary artery disease.

-

Patient Population: Patients with angiographically confirmed coronary artery disease and reproducible ST-segment depression on an exercise ECG.

-

Catheterization: A multi-lumen pulmonary artery catheter is inserted, typically via an internal jugular or femoral vein, to measure right atrial pressure, pulmonary artery pressure, and pulmonary capillary wedge pressure.

-

Baseline Measurements: Hemodynamic parameters and cardiac output are measured at rest.

-

Drug Administration: this compound is administered intravenously at escalating doses.

-

Exercise Protocol: Patients perform a graded bicycle exercise test, with workload increasing at set intervals.

-

Measurements during Exercise: Hemodynamic parameters, ECG (for ST-segment changes), heart rate, and blood pressure are continuously monitored. Blood samples may be drawn to measure plasma lactate and catecholamine levels.

Treadmill Exercise Testing for Stable Angina

This is a standard clinical protocol to evaluate the efficacy of antianginal medications.

-

Study Design: A prospective, double-blind, placebo-controlled study.

-

Patient Population: Patients with a history of stable angina.

-

Treatment: Patients are randomized to receive different oral doses of this compound or a placebo, typically twice daily for a specified period (e.g., 14 days).

-

Exercise Testing: A standardized treadmill exercise protocol (e.g., Bruce protocol) is performed at baseline and after the treatment period.

-

Primary Endpoints:

-

Total exercise duration.

-

Time to onset of anginal pain.

-

Time to onset of 1 mm ST-segment depression.

-

Sum of ST-segment depression at maximum workload.

-

-

Secondary Endpoints:

-

Frequency of anginal attacks (recorded in patient diaries).

-

Consumption of short-acting nitrates.

-

Experimental Workflow: Clinical Anti-Ischemic Assessment

Caption: Clinical trial workflows for assessing anti-ischemic properties.

Preclinical Model of Myocardial Ischemia

Animal models are crucial for investigating the direct effects of drugs on ischemic myocardium.

-

Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.

-

Anesthesia: Animals are anesthetized (e.g., with sodium pentobarbital).

-

Surgical Procedure: A thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia.

-

Drug Administration: this compound can be administered intravenously before or after the induction of ischemia.

-

Arrhythmia Monitoring: The ECG is continuously monitored to record the incidence and duration of ischemia-induced arrhythmias, such as ventricular tachycardia and ventricular fibrillation.

-

Infarct Size Measurement: After a period of ischemia and reperfusion, the heart can be excised and stained (e.g., with triphenyltetrazolium chloride) to determine the size of the infarcted area.

Conclusion

This compound possesses significant anti-ischemic properties that are mechanistically linked to its ability to block multiple cardiac potassium channels. This action leads to a reduction in heart rate and myocardial oxygen demand, which has been confirmed in both preclinical and clinical studies. The dose-dependent improvement in exercise tolerance and reduction in anginal symptoms in patients with coronary artery disease highlight its therapeutic potential. The detailed experimental protocols described herein provide a framework for the continued investigation of this compound and other multi-channel blocking agents in the context of ischemic heart disease. The dual anti-ischemic and antiarrhythmic profile of this compound makes it a particularly interesting candidate for further development, especially for patient populations where both conditions coexist.

References

- 1. Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exercise right heart catheterization predicts outcome in asymptomatic degenerative aortic stenosis - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Ionic Channels as Targets for Drug Design: A Review on Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

Tedisamil's Role in Modulating Cardiac Action Potentials: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedisamil is an experimental class III antiarrhythmic agent that has demonstrated significant potential in the management of cardiac arrhythmias, particularly atrial fibrillation. Its primary mechanism of action involves the modulation of cardiac action potentials through the blockade of multiple potassium channels. This guide provides a comprehensive technical overview of this compound's pharmacological properties, its effects on ion channels, and the experimental methodologies used to characterize its activity.

Mechanism of Action

This compound exerts its antiarrhythmic effects by prolonging the duration of the cardiac action potential (APD) and the effective refractory period (ERP) in both atrial and ventricular myocytes. This is achieved through the blockade of several key potassium currents responsible for cardiac repolarization. The primary targets of this compound are:

-

Transient Outward Potassium Current (Ito): this compound is a potent blocker of Ito, which is responsible for the early phase of repolarization (Phase 1) of the action potential.

-

Delayed Rectifier Potassium Currents (IKr and IKs): this compound also inhibits the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which are crucial for the later stages of repolarization (Phase 3).

-

ATP-Sensitive Potassium Current (IK-ATP): Blockade of IK-ATP channels by this compound contributes to its antiarrhythmic and anti-ischemic properties.

By blocking these potassium channels, this compound effectively delays repolarization, thereby prolonging the APD and making the cardiac tissue less susceptible to re-entrant arrhythmias. The effect of this compound is more pronounced in atrial tissue compared to ventricular tissue.

Quantitative Data

The inhibitory effects of this compound on various cardiac ion channels and its impact on action potential parameters have been quantified in several studies.

Inhibitory Concentration (IC50) of this compound on Cardiac Potassium Channels

| Ion Channel | Species | IC50 (µM) | Reference |

| Ito | Human (ventricular myocytes) | 4.4 | |

| Ito | Rat (ventricular myocytes) | ~1-20 (dose-dependent block) | |

| IKr | Not Specified | Potent Blocker | |

| IKs | Not Specified | Potent Blocker | |

| IK-ATP | Not Specified | Blocked at high concentrations |

Note: Specific IC50 values for IKr, IKs, and IK-ATP for this compound are not consistently reported in the literature, though it is established as a blocker of these channels.

Effects of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP)

| Parameter | Species/Tissue | This compound Concentration/Dose | Effect | Reference |

| APD | Human (ventricular) | 0.3 mg/kg (i.v.) | +16% at 90% repolarization | |

| APD | Rat (epicardial) | 0.5-4 mg/kg (i.v.) | Prolonged by up to 400% | |

| ERP | Ferret (papillary muscle) | 3.0 µM | +25% | |

| ERP | Ferret (papillary muscle) | 100 µM | +133.4% ± 28.8% | |

| Ventricular ERP | Anesthetized Dog | 100-1000 µg/kg (i.v.) | Significant increase | |

| Ventricular ERP | Rabbit (isolated heart) | 1 µM | 155 ± 19 ms (from 120 ± 18 ms baseline) | |

| Ventricular ERP | Rabbit (isolated heart) | 3 µM | 171 ± 20 ms | |

| Ventricular ERP | Rabbit (isolated heart) | 10 µM | 205 ± 14 ms | |

| QTc Interval | Human | 0.3 mg/kg (i.v.) | +10% | |

| QTc Interval | Anesthetized Dog | 100-1000 µg/kg (i.v.) | Significant increase |

Signaling Pathways and Experimental Workflows

This compound's Interaction with Cardiac Potassium Channels

The following diagram illustrates the primary mechanism of action of this compound on the cardiac action potential.

General Workflow for In Vitro Characterization of this compound

This diagram outlines a typical experimental workflow for characterizing the in vitro effects of a novel antiarrhythmic compound like this compound.

General Workflow for In Vivo Assessment of this compound

This diagram illustrates a common workflow for evaluating the antiarrhythmic efficacy of a compound like this compound in a preclinical animal model.

Experimental Protocols

Isolation of Ventricular Myocytes for Patch-Clamp Studies

Objective: To obtain single, viable ventricular myocytes for electrophysiological recordings.

Materials:

-

Langendorff perfusion system

-

Enzyme solution: Collagenase type II and protease type XIV

-

Krebs-Henseleit buffer

-

Calcium-free Tyrode's solution

Protocol:

-

The heart is rapidly excised and mounted on a Langendorff apparatus.

-

Retrograde perfusion with calcium-free Tyrode's solution is performed to wash out blood.

-

The heart is then perfused with an enzyme solution to digest the extracellular matrix.

-

The ventricles are minced and gently agitated to release single cardiomyocytes.

-

The cell suspension is filtered and centrifuged to pellet the myocytes.

-

The myocytes are resuspended in a storage solution and gradually re-introduced to calcium.

Whole-Cell Patch-Clamp for Measuring Potassium Currents

Objective: To record specific potassium currents (Ito, IKr, IKs) and assess the blocking effect of this compound.

Solutions:

-

External Solution (for Ito): Contains physiological concentrations of ions, with CdCl2 to block calcium channels.

-

Pipette Solution (for Ito): Contains a high concentration of potassium and a potassium-chelating agent.

-

Pharmacological Blockers: Specific blockers for IKr (e.g., E-4031) and IKs (e.g., Chromanol 293B) are used to isolate each current.

Voltage-Clamp Protocols:

-

Ito: A holding potential of -80 mV is used, followed by a prepulse to -40 mV to inactivate sodium channels, and then a series of depolarizing test pulses (e.g., from -30 mV to +60 mV).

-

IKr: A holding potential of -50 mV is used, followed by a depolarizing pulse to +20 mV, and then a repolarizing pulse to -50 mV to elicit the characteristic tail current.

-

IKs: A holding potential of -50 mV is used, followed by long depolarizing pulses (e.g., 2 seconds) to various voltages to activate the slow current.

Data Analysis:

-

The peak current amplitude for each current is measured before and after the application of various concentrations of this compound.

-

The percentage of current block is calculated for each concentration.

-

A concentration-response curve is generated, and the IC50 value is determined by fitting the data to the Hill equation.

In Vivo Model of Atrial Fibrillation

Objective: To induce atrial fibrillation in an animal model and evaluate the efficacy of this compound in converting the arrhythmia to sinus rhythm.

Animal Model: Canine models are frequently used.

Protocol:

-

Induction of Atrial Fibrillation:

-

Rapid Atrial Pacing: A pacemaker is implanted, and the atria are paced at a high frequency (e.g., 400-600 bpm) for a period of hours to weeks to induce sustained AF.

-

Vagal Stimulation: The vagus nerve is stimulated electrically to create a substrate for AF.

-

-

Drug Administration: Once sustained AF is established, this compound is administered intravenously at various doses.

-

Monitoring: The electrocardiogram (ECG) is continuously monitored to assess for conversion to sinus rhythm, changes in heart rate, and any proarrhythmic events. Hemodynamic parameters such as blood pressure are also monitored.

-

Efficacy Assessment: The primary endpoint is the rate of conversion to and maintenance of sinus rhythm. The time to conversion is also a key parameter.

Conclusion

This compound is a multichannel potassium channel blocker with potent antiarrhythmic properties, particularly in the atria. Its mechanism of action, involving the prolongation of the action potential duration and effective refractory period, makes it a promising candidate for the treatment of atrial fibrillation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other novel antiarrhythmic agents. Further research is warranted to fully elucidate its clinical efficacy and safety profile.

In-Depth Technical Guide to the Basic Electrophysiology of Tedisamil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedisamil is an experimental pharmaceutical agent investigated for its antiarrhythmic properties, particularly in the context of atrial fibrillation.[1] Classified as a Class III antiarrhythmic agent, its primary mechanism of action involves the modulation of cardiac ion channels, leading to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP).[2] This technical guide provides a comprehensive overview of the basic electrophysiology of this compound, detailing its effects on various cardiac ion channels, summarizing quantitative data from key studies, and outlining the experimental protocols used to elucidate its mechanism of action.

Mechanism of Action

This compound exerts its antiarrhythmic effects primarily by blocking multiple potassium channels involved in the repolarization phase of the cardiac action potential.[3] This blockade delays the efflux of potassium ions, thereby prolonging the repolarization process and extending the duration of the action potential. This, in turn, increases the effective refractory period of cardiac myocytes, making them less susceptible to premature excitation and thereby suppressing arrhythmias. While its main targets are potassium channels, this compound has also been shown to have some effects on sodium and calcium channels, particularly at higher concentrations.

The primary ion channels affected by this compound include:

-

Transient Outward Potassium Current (Ito): this compound is a potent blocker of the Ito channel, which is responsible for the early phase of repolarization (Phase 1) of the action potential.

-

Rapidly Activating Delayed Rectifier Potassium Current (IKr): Blockade of IKr, mediated by the hERG channel, is a hallmark of Class III antiarrhythmic drugs and contributes significantly to APD prolongation. This compound has been shown to inhibit this current.

-

Slowly Activating Delayed Rectifier Potassium Current (IKs): this compound also affects the IKs current, which plays a role in the later stages of repolarization.

-

ATP-Sensitive Potassium Current (IK-ATP): At higher concentrations, this compound can block the IK-ATP channel, which is important under ischemic conditions.

The multi-channel blocking profile of this compound contributes to its overall electrophysiological effects.

Quantitative Electrophysiological Data

The following tables summarize the quantitative effects of this compound on various electrophysiological parameters as reported in the scientific literature.

| Parameter | Species/Tissue | Concentration | Effect | Reference |

| Action Potential Duration (APD90) | Human Atrial Muscle | 1 µM | 28.9 ± 3.3% prolongation | |

| Human Ventricular Muscle | 1 µM | 13.3 ± 5.2% prolongation | ||

| Effective Refractory Period (ERP) | Ferret Papillary Muscle | 3.0 µM | 25% increase | |

| Ferret Papillary Muscle | 100 µM | 133.4 ± 28.8% increase | ||

| Rabbit Isolated Heart | 1 µM | Prolonged from 120 to 155 ms | ||

| Rabbit Isolated Heart | 3 µM | Prolonged from 120 to 171 ms | ||

| Rabbit Isolated Heart | 10 µM | Prolonged from 120 to 205 ms | ||

| Maximal Rate of Depolarization (Vmax) | Human Ventricular Muscle | 1 µM | 12.9 ± 6.5% depression |

| Ion Channel | Cell Type | IC50 | Experimental Conditions | Reference |

| Transient Outward K+ Current (Ito) | Human Ventricular Myocytes | 4.4 µM | Whole-cell voltage clamp | |

| CHO cells expressing Kv4.3/KChIP2 | 11-16 µM | Whole-cell voltage clamp | ||

| Rapid Delayed Rectifier K+ Current (IKr/hERG) | AT-1 cells, HERG-transfected Ltk cells | < 1 µM (for potent blockers) | Not specified for this compound in this study | |

| Slow Delayed Rectifier K+ Current (IKs) | - | Data not available | - | |

| ATP-Sensitive K+ Current (IK-ATP) | Dog Ventricular Muscle | - | Blockade observed, preventing pinacidil-induced APD shortening |

Experimental Protocols

The electrophysiological effects of this compound have been characterized using a variety of standard laboratory techniques. Below are detailed methodologies for key experiments.

Measurement of Action Potential Duration (APD)

Objective: To determine the effect of this compound on the duration of the cardiac action potential in isolated cardiac tissue.

Methodology: Conventional Microelectrode Technique

-

Tissue Preparation: Trabeculae or papillary muscles are dissected from cardiac tissue (e.g., human atrial or ventricular muscle) and mounted in a tissue bath.

-

Superfusion: The tissue is continuously superfused with a physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O2 and 5% CO2, and maintained at a constant temperature (e.g., 37°C).

-

Stimulation: The tissue is stimulated at a fixed frequency (e.g., 1 Hz) using platinum electrodes to elicit action potentials.

-

Recording: Transmembrane action potentials are recorded using glass microelectrodes filled with 3 M KCl, connected to a high-input impedance amplifier.

-

Data Acquisition: The amplified signals are digitized and stored on a computer for offline analysis.

-

Drug Application: After a baseline recording period, this compound is added to the superfusion solution at the desired concentration.

-

Analysis: The action potential duration at 90% repolarization (APD90) is measured before and after drug application. Statistical analysis is performed to determine the significance of any changes.

Measurement of Ion Channel Currents (Whole-Cell Voltage Clamp)

Objective: To quantify the inhibitory effect of this compound on specific cardiac ion channels (e.g., Ito, IKr, IKs).

Methodology: Whole-Cell Patch-Clamp Technique

-

Cell Isolation: Single cardiac myocytes are enzymatically isolated from cardiac tissue.

-

Pipette Preparation: Glass micropipettes with a resistance of 2-5 MΩ are fabricated and filled with an intracellular solution appropriate for the specific current being measured.

-

Seal Formation: A high-resistance "gigaohm" seal is formed between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: The cell membrane under the pipette is ruptured by gentle suction, allowing electrical access to the cell's interior.

-

Voltage Clamp Protocol: A specific voltage-clamp protocol is applied to the cell to isolate and measure the current of interest. This involves holding the membrane potential at a specific level and applying a series of voltage steps.

-

For Ito: A depolarizing pulse to +50 mV from a holding potential of -80 mV is typically used.

-

For IKr: A depolarizing pulse to a positive potential (e.g., +20 mV) is followed by a repolarizing step to a more negative potential (e.g., -50 mV) to record the characteristic tail current.

-

For IKs: A long depolarizing pulse is applied to activate the slow IKs current.

-

-

Drug Application: this compound is applied to the extracellular solution via a perfusion system.

-

Data Analysis: The peak current amplitude before and after drug application is measured to determine the percentage of block. The concentration-response relationship is then fitted to a Hill equation to calculate the IC50 value.

Visualizations

Signaling Pathway of this compound's Effect on Cardiac Action Potential

Caption: Mechanism of action of this compound on cardiac repolarization.

Experimental Workflow for Whole-Cell Voltage Clamp

Caption: Workflow for a whole-cell voltage-clamp experiment.

Conclusion

This compound is a multi-channel blocking antiarrhythmic agent with a primary effect on cardiac potassium currents. Its ability to prolong the action potential duration and effective refractory period underlies its therapeutic potential in treating arrhythmias such as atrial fibrillation. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding of the basic electrophysiology of this compound for researchers and professionals in the field of drug development. Further investigation into its effects on specific ion channel subtypes and its clinical efficacy and safety are warranted.

References

Methodological & Application

Application Notes and Protocols for Tedisamil Patch Clamp Assays on IKr Current

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedisamil is an experimental class III antiarrhythmic agent recognized for its potent bradycardic and anti-ischemic properties.[1][2] Its primary mechanism of action involves the blockade of multiple cardiac potassium channels, including the rapid component of the delayed rectifier potassium current (IKr), the transient outward current (Ito), and the slow component of the delayed rectifier potassium current (IKs).[3][4] The inhibition of IKr, encoded by the human ether-a-go-go-related gene (hERG), is a critical factor in this compound's ability to prolong the cardiac action potential and QT interval, contributing to its antiarrhythmic effects.[5]

These application notes provide a detailed protocol for assessing the inhibitory effects of this compound on the IKr current using the whole-cell patch clamp technique. The protocol is designed for researchers in academia and the pharmaceutical industry engaged in cardiac safety pharmacology and drug discovery.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's effect on potassium currents.

| Parameter | Value | Cell Type | Comments | Reference |

| IC50 | 2.9 µM | Guinea-pig portal vein smooth muscle cells | Inhibition of the delayed rectifier K+ current. | |

| Effective Concentration | 0.3 - 3 µM | Rabbit isolated hearts | Prolongation of the QT interval and proarrhythmic effects observed. | |

| Mechanism of Action | Open channel block | Cardiac myocytes | Binds to the channel in its open configuration. | |

| Site of Action | Intracellular | Cardiac myocytes | More effective when applied inside the cell. | |

| Use/Voltage Dependence | Not significantly use- or voltage-dependent | Cardiac myocytes | The blocking effect is consistent across different membrane potentials and stimulation frequencies. |

Signaling Pathways and Mechanisms

This compound's primary effect on the IKr current is through direct blockade of the hERG potassium channel. The proposed mechanism is an open-channel block , where the drug binds to the channel pore when it is in the open conformation, thereby preventing the efflux of potassium ions. This action prolongs the repolarization phase of the cardiac action potential. The binding site for this compound appears to be located on the intracellular side of the channel.

Caption: this compound's open-channel block of the IKr current.

Experimental Protocols

This section details the whole-cell patch clamp protocol for measuring IKr currents in a heterologous expression system (e.g., HEK293 cells stably expressing hERG channels) and assessing the inhibitory effect of this compound.

Cell Culture and Preparation

-

Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably transfected with the KCNH2 gene encoding the hERG channel.

-

Culture Conditions: Culture cells in appropriate media (e.g., DMEM for HEK293) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain hERG expression.

-

Cell Plating: For patch clamp experiments, plate cells onto small glass coverslips at a low density to allow for the isolation of single cells. Grow for 24-48 hours before the experiment.

Solutions and Reagents

-

External Solution (Tyrode's Buffer):

-

140 mM NaCl

-

5 mM KCl

-

1 mM CaCl₂

-

1 mM MgCl₂

-

10 mM Glucose

-

10 mM HEPES

-

Adjust pH to 7.4 with NaOH.

-

-

Internal (Pipette) Solution:

-

120 mM K-Aspartate

-

20 mM KCl

-

5 mM MgATP

-

10 mM EGTA

-

10 mM HEPES

-

Adjust pH to 7.2 with KOH.

-

-

This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO or water). Make fresh serial dilutions in the external solution on the day of the experiment to achieve the desired final concentrations.

Whole-Cell Patch Clamp Procedure

-

Micropipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

-

Cell Mounting: Place a coverslip with adherent cells into the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the external solution.

-

Giga-seal Formation: Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Cell Stabilization: Allow the cell to stabilize for 5-10 minutes to ensure dialysis of the cytoplasm with the pipette solution and to achieve a stable recording baseline.

-

Current Recording:

-

Clamp the cell at a holding potential of -80 mV.

-

Apply the voltage protocol (see below) to elicit IKr currents.

-

Record the baseline current in the external solution (vehicle control).

-

Perfuse the chamber with the external solution containing the desired concentration of this compound.

-

Record the current at steady-state block (typically after 3-5 minutes of perfusion).

-

Perform a washout by perfusing with the drug-free external solution to assess the reversibility of the block.

-

-

Data Acquisition: Digitize the current signals at a suitable sampling rate (e.g., 10 kHz) and filter at an appropriate frequency (e.g., 2 kHz).

Voltage Clamp Protocol for IKr (hERG) Current

A standard "step-ramp" voltage protocol is recommended to assess IKr inhibition.

-

Holding Potential: -80 mV

-

Depolarizing Step: Depolarize to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

-

Repolarizing Ramp: Repolarize back to -80 mV with a ramp of 1 V/s. The peak tail current during this ramp is measured as the IKr current.

-

Inter-pulse Interval: Repeat the protocol every 10-15 seconds to allow for recovery from inactivation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the patch clamp experiment.

Caption: Workflow for this compound patch clamp experiments.

Data Analysis

-

Current Measurement: Measure the peak amplitude of the tail current during the repolarizing ramp for each condition (baseline, drug application, washout).

-

Percentage Inhibition: Calculate the percentage of current inhibition for each this compound concentration using the following formula: % Inhibition = (1 - (I_drug / I_baseline)) * 100 where I_drug is the peak tail current in the presence of this compound and I_baseline is the peak tail current before drug application.

-

Dose-Response Curve: Plot the percentage inhibition as a function of the this compound concentration. Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.

% Inhibition = 100 / (1 + (IC50 / [Drug])^n) where [Drug] is the concentration of this compound and n is the Hill coefficient.

Conclusion

This document provides a comprehensive guide for investigating the effects of this compound on the IKr current using the whole-cell patch clamp technique. Adherence to this standardized protocol will enable the generation of robust and reproducible data, which is essential for understanding the electrophysiological profile of this compound and for assessing its potential cardiac liability in drug development.

References

- 1. This compound: a new novel antiarrhythmic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiarrhythmic properties of this compound (KC8857), a putative transient outward K+ current blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound (Solvay) - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Cardiac Action Potential Measurement with Tedisamil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedisamil is a potent multi-ion channel blocker investigated for its antiarrhythmic properties.[1] Primarily classified as a Class III antiarrhythmic agent, its principal mechanism of action involves the blockade of several potassium channels, including the transient outward (Ito), the delayed rectifier (IKr and IKs), and the ATP-sensitive (IK-ATP) potassium currents. This blockade leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP), which are key mechanisms for suppressing cardiac arrhythmias.[2][3] Additionally, this compound has been shown to exhibit some activity on sodium and calcium channels, contributing to its complex electrophysiological profile.

These application notes provide detailed protocols for the in vitro assessment of this compound's effects on cardiac action potentials using two primary methodologies: the gold-standard manual patch-clamp technique and the higher-throughput microelectrode array (MEA) platform. The provided protocols are intended to guide researchers in accurately characterizing the electrophysiological effects of this compound and similar compounds on cardiac myocytes.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative effects of this compound on key cardiac action potential parameters as reported in the scientific literature.

Table 1: Effect of this compound on Action Potential Duration (APD) in Human Cardiac Fibers

| Parameter | Tissue Type | This compound Concentration (µM) | % Prolongation of APD90 (mean ± SEM) | Reference |

| APD90 | Atrial Muscle | 1 | 28.9 ± 3.3 | [1] |

| APD90 | Ventricular Muscle | 1 | 13.3 ± 5.2 | [1] |

Table 2: Effect of this compound on Ventricular Effective Refractory Period (VERP) in Rabbit Isolated Hearts

| This compound Concentration (µM) | VERP (ms, mean ± SD) | % Increase from Baseline | Reference |

| 0 (Baseline) | 120 ± 18 | - | |

| 1 | 155 ± 19 | 29.2% | |

| 3 | 171 ± 20 | 42.5% | |

| 10 | 205 ± 14 | 70.8% |

Table 3: Electrophysiological Effects of this compound in Ferret Papillary Muscle

| This compound Concentration (µM) | Parameter | Effect | Reference |

| 3.0 | ERP | 25% increase | |

| 100 | ERP | 133.4% ± 28.8% increase |

Signaling Pathway and Experimental Workflow

This compound's Mechanism of Action on Cardiac Ion Channels

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Workflow for In Vitro Cardiac Action Potential Measurement